N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C19H18FN3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O4/c1-3-25-14-10-8-13(9-11-14)18-22-19(23-27-18)21-17(24)12(2)26-16-7-5-4-6-15(16)20/h4-12H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
CWGAJEXSILPLPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution Reactions: The ethoxyphenyl and fluorophenoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.
Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with a suitable amine or amide precursor under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Strong bases like sodium hydride or potassium carbonate, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. Oxadiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The unique electronic properties of oxadiazole derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its potential binding affinity to specific targets.
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The oxadiazole ring and the ethoxyphenyl and fluorophenoxy groups could contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
Uniqueness
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential biological activity and make it a valuable compound for further research and development.
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